
Methyl 2-(bromomethyl)-3-chlorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-3-chlorobenzoate (CAS: 188187-03-3) is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ and molecular weight 263.52 g/mol. It features a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 3-position of the benzoate ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-3-chlorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-chlorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzoate ring .
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the hazardous nature of bromine and other reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-3-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include methyl 2-(azidomethyl)-3-chlorobenzoate, methyl 2-(thiocyanatomethyl)-3-chlorobenzoate, and methyl 2-(methoxymethyl)-3-chlorobenzoate.
Reduction: The major product is methyl 3-chlorobenzoate.
Oxidation: Products include 3-chlorobenzoic acid and 3-chlorobenzaldehyde.
Scientific Research Applications
Scientific Research Applications
The applications of methyl 2-(bromomethyl)-3-chlorobenzoate are diverse, spanning several scientific disciplines:
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules .
Pharmaceutical Development
In medicinal chemistry, this compound is utilized as a precursor for synthesizing potential drug candidates. Notably, it has been explored for its antimicrobial and anticancer properties. The bromomethyl group enhances the compound's ability to act as a reactive electrophile, which can be targeted by nucleophilic drug candidates .
Agrochemical Applications
This compound is also employed in the development of agrochemicals, including pesticides and herbicides. Its ability to modify biological pathways makes it suitable for creating compounds that can effectively target pests while minimizing environmental impact .
Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For instance, studies have indicated that modifications to the benzoate structure can significantly enhance potency against specific biological targets, including those involved in viral replication .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of derivatives synthesized from this compound. The results indicated that certain modifications led to compounds with significantly enhanced cytotoxicity against cancer cell lines compared to unmodified structures. The introduction of additional halogen substituents was found to improve binding affinity to cancer-related targets .
Case Study 2: Agrochemical Development
Another research project focused on the application of this compound in developing novel herbicides. The study revealed that compounds derived from this intermediate exhibited selective toxicity towards specific weed species while being safe for crops, demonstrating its potential in sustainable agriculture .
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-3-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Key Properties:
- Physical State : Light orange oil (purified) or crystalline solid, depending on synthesis conditions .
- Boiling Point : ~331.0 ± 32.0 °C at 760 mmHg .
- Density : 1.6 ± 0.1 g/cm³ .
- Storage : Stable at 2–8°C under inert conditions .
- Hazard Class : Corrosive (Class 8), requiring careful handling .
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Table 1: Structural and Physical Comparison
Key Observations:
Substituent Position: The 3-chloro group in the target compound increases steric hindrance compared to the 4-chloro isomer (CAS 145908-29-8), affecting reactivity in nucleophilic substitutions . Bromomethyl vs.
Physical State :
- The target compound exists as an oil, whereas its 4-chloro isomer is a solid, likely due to differences in crystal packing influenced by substituent positions .
Table 2: Reactivity and Functional Use Cases
Key Findings:
- The bromomethyl group in the target compound enables diverse transformations, such as nucleophilic displacement to introduce heteroatoms or form carbon-carbon bonds, which are less feasible in bromo-substituted analogs .
- In contrast, Methyl 4-(bromomethyl)-3-chlorobenzoate (Compound 9 from ) is utilized in HBV RNase H inhibition studies, highlighting the role of the isoindoline-1,3-dione moiety in enhancing bioactivity .
Spectroscopic and Analytical Data
NMR Comparison:
- Target Compound :
- Methyl 4-(bromomethyl)-3-chlorobenzoate (Compound 9):
The downfield shift of the CH₂Br protons in the target compound (δ 5.01) compared to Compound 9 (δ 5.21) reflects electronic differences due to the 3-chloro substituent .
Biological Activity
Methyl 2-(bromomethyl)-3-chlorobenzoate is an organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for drug development.
This compound has the molecular formula . The compound features a benzene ring substituted with bromine and chlorine atoms, which significantly influences its reactivity and biological interactions. The presence of the bromomethyl group enables nucleophilic substitution reactions, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : The halogenated structure allows the compound to participate in electrophilic aromatic substitution reactions, which can modify proteins and nucleic acids.
- Enzyme Inhibition : Similar compounds have been used to study enzyme inhibition, suggesting that this compound may inhibit specific enzymes involved in metabolic pathways .
- Blood-Brain Barrier Permeability : Predictions indicate that this compound can cross the blood-brain barrier, raising potential implications for neurological applications.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological interactions. This compound has been identified as a genotoxic impurity in pharmaceuticals like lenalidomide, highlighting its relevance in drug safety assessments.
Case Studies
- Genotoxicity : A study noted that this compound might act as a genotoxic agent, affecting cellular integrity and gene expression. This aspect is particularly critical in evaluating the safety profiles of drugs containing this compound as an impurity.
- Enzyme Interaction : In enzyme studies, this compound was utilized to investigate its effects on various proteins involved in cellular signaling pathways. It demonstrated potential inhibitory effects on certain enzymes, which could be exploited for therapeutic purposes .
Table 1: Summary of Biological Activities and Mechanisms
Activity | Mechanism | Implications |
---|---|---|
Genotoxicity | Interference with DNA/RNA | Drug safety concerns |
Enzyme inhibition | Electrophilic substitution | Potential therapeutic applications |
Blood-brain barrier permeability | High gastrointestinal absorption | Neurological implications |
Applications in Research
This compound serves as an important intermediate in organic synthesis and has applications across various fields:
- Medicinal Chemistry : It is used to develop drugs with anti-inflammatory and analgesic properties.
- Biological Studies : The compound is employed in studies focusing on enzyme inhibition and protein-ligand interactions .
- Industrial Chemistry : Its reactivity makes it valuable in producing specialty chemicals, dyes, and pigments.
Q & A
Basic Questions
Q. What are the molecular structure and key physicochemical properties of methyl 2-(bromomethyl)-3-chlorobenzoate?
- Answer : The compound has the molecular formula C₉H₈BrClO₂ (molecular weight: ~263.52 g/mol) and a density of 1.6±0.1 g/cm³ . Its boiling point is 331.0±32.0°C at atmospheric pressure, with a flash point of 154.0±25.1°C , indicating moderate thermal stability . The bromomethyl and chloro substituents on the aromatic ring contribute to its reactivity in nucleophilic substitutions. For structural confirmation, consult 1H NMR data (e.g., δ 3.95 ppm for the methyl ester group) and compare with spectral databases like NIST Chemistry WebBook .
Q. What are the standard synthetic routes for this compound?
- Answer : A common method involves bromination of methyl 3-chloro-2-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ . Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields vary between 83–99%, depending on reaction time and stoichiometric control of NBS . Always monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane:EtOAc).
Q. What storage conditions are recommended to maintain stability?
- Answer : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition. The bromomethyl group is moisture-sensitive, so desiccants (e.g., silica gel) should be included. Avoid prolonged exposure to ambient temperatures, as this may lead to hydrolysis or undesired dimerization .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons, bromomethyl resonance at δ 4.5–4.7 ppm) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted starting material) .
- Elemental Analysis : Verify C/H/Br/Cl/O ratios against theoretical values .
Cross-reference spectral data with authoritative databases (e.g., NIST) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound?
- Answer : Wear nitrile gloves , goggles, and a lab coat. The compound is corrosive (Hazard Class 8) and may release toxic fumes (HBr, HCl) upon decomposition. Use a fume hood for all procedures. In case of skin contact, wash immediately with soap/water and seek medical attention. Waste must be segregated and disposed via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Answer : Key variables include:
- Radical Initiator Concentration : Optimize AIBN loading (0.1–1 mol%) to balance initiation efficiency vs. side-product formation .
- Solvent Choice : Replace CCl₄ with less toxic alternatives (e.g., CH₂Cl₂) while maintaining reaction efficiency .
- Temperature Control : Lower temperatures (40–60°C) reduce bromine radical recombination but may prolong reaction time.
Monitor by GC-MS to identify side products (e.g., di-brominated analogs) and adjust stoichiometry accordingly.
Q. How can contradictions in reported physicochemical data (e.g., boiling point ranges) be resolved experimentally?
- Answer : Discrepancies in boiling point (±32°C) may arise from impurities or measurement techniques. Validate via:
- Differential Scanning Calorimetry (DSC) : Accurately determine decomposition and boiling points under controlled pressure.
- Gas Chromatography : Compare retention times against pure standards.
Reproduce experiments under inert atmospheres to exclude oxidative degradation.
Q. What strategies assess the compound’s stability under diverse reaction conditions?
- Answer : Design accelerated stability studies:
- Thermal Stress Testing : Heat samples to 40–80°C and analyze degradation products via LC-MS .
- Hydrolytic Stability : Expose to aqueous/organic solvent mixtures (e.g., DMSO/H₂O) at varying pH levels.
- Light Exposure : Use UV/Vis lamps to simulate photolytic degradation.
Identify primary degradation pathways (e.g., ester hydrolysis, bromide displacement) and adjust storage protocols.
Q. How is this compound utilized in multistep syntheses of bioactive molecules?
- Answer : The bromomethyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties . For example:
- Step 1 : Suzuki coupling with boronic acids to form biaryl intermediates.
- Step 2 : Ester hydrolysis to generate carboxylic acid derivatives for further functionalization .
Optimize reaction conditions (e.g., Pd catalyst, base) to avoid β-hydride elimination or ester group cleavage.
Q. How can purification challenges (e.g., co-eluting impurities) be addressed?
- Answer :
- Flash Chromatography : Use gradient elution (hexane → EtOAc) with UV detection at 254 nm.
- Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.
- Prep-HPLC : Employ C18 columns with acetonitrile/water mobile phases for stubborn impurities.
For persistent issues, derivatize impurities (e.g., silylation for GC-MS analysis) to identify structural motifs .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXFVKQUKUJTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452703 | |
Record name | Methyl 2-(bromomethyl)-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188187-03-3 | |
Record name | Methyl 2-(bromomethyl)-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromomethyl-3-chloro-benzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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